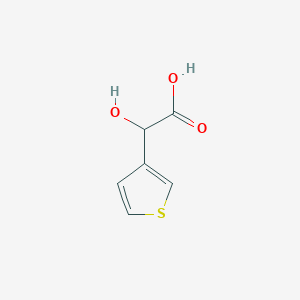

Hydroxy(thiophen-3-yl)acetic acid

Description

Contextual Significance of Thiophene-Containing Carboxylic Acids in Organic Synthesis and Materials Science

Thiophene-containing compounds are a significant class of heterocyclic molecules, with the thiophene (B33073) ring being a five-membered aromatic ring containing one sulfur atom. bohrium.com The presence of this ring system imparts unique physicochemical properties that make these compounds valuable in various scientific fields. cognizancejournal.com The similarity in physicochemical properties between the thiophene ring and a benzene (B151609) ring is a well-recognized example of bioisosterism, where substitution of one for the other can lead to similar biological activities. cognizancejournal.com

In the realm of organic synthesis , thiophene carboxylic acids and their derivatives serve as versatile building blocks. They undergo a variety of chemical reactions, including electrophilic substitution, to introduce diverse functional groups onto the thiophene core. pharmaguideline.com For instance, thiophene-2-carboxylic acid can be prepared through the oxidation of 2-acetylthiophene (B1664040) and is a precursor for producing other derivatives. wikipedia.org The synthesis of esters from thiophene carboxylic acids is a common transformation, with various methods reported, such as Steglich esterification. mdpi.com These synthetic routes allow for the precise placement of different functionalities on the thiophene ring, enabling the creation of a wide array of complex molecules. researchgate.net

In materials science , thiophene-based materials have been extensively investigated for their functional qualities and chemical adaptability. cognizancejournal.com They are integral to the development of organic electronics, where their semiconductor properties are utilized in applications like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nih.gov The potential for chemical synthesis to tune the electronic properties of these materials makes them a promising alternative to traditional inorganic electronics. cognizancejournal.com Furthermore, polymers derived from thiophene structures, such as poly(3-thiophene acetic acid), have been synthesized as nanowires, demonstrating the role of these compounds in creating structured nanomaterials with specific optical and electrochemical properties. rsc.org

Overview of the Research Landscape Surrounding Hydroxy(thiophen-3-yl)acetic Acid and its Structural Analogues

This compound, also known as 3-Thiopheneglycolic acid, is an alpha-hydroxy acid derivative of thiophene-3-acetic acid. nih.gov Its specific research landscape is situated within the broader context of studies on thiophene-based acids and their derivatives. While direct and extensive research on this compound itself is not as widespread as for some of its analogues, its structure suggests potential applications stemming from the combined functionalities of a carboxylic acid and a hydroxyl group on the side chain attached to the thiophene ring.

The research landscape is more developed for its structural analogues. Thiophene-3-acetic acid , a direct precursor, has attracted attention as a building block for functionalized derivatives of polythiophene. wikipedia.org It is a solid compound with a melting point of 79-80 °C. wikipedia.org Research has been conducted on the synthesis of its derivatives, such as thiophen-3-yl acetic acid 4-pyrrol-1-yl phenyl ester (TAPE), which has been used to create conducting polymers and copolymers. metu.edu.trmetu.edu.tr

Another close analogue is thiophene-3-carboxylic acid . This compound is one of two isomeric monocarboxylic acids of thiophene. nih.gov Like its 2-substituted counterpart, it serves as a starting material for more complex molecules.

The table below details some of the key properties of this compound. nih.gov

| Property | Value |

| Molecular Formula | C6H6O3S |

| IUPAC Name | 2-hydroxy-2-thiophen-3-ylacetic acid |

| Molar Mass | 158.18 g/mol |

| CAS Number | 22098-20-0 |

| Synonyms | 3-Thiopheneglycolic acid, alpha-Hydroxy-3-thiopheneacetic acid |

The exploration of structural analogues extends to more complex molecules where the thiophene acetic acid moiety is incorporated into a larger framework, such as in 2-[2-(thiophen-3-yl)-1,3-thiazol-4-yl]acetic acid, indicating the utility of the thiophene scaffold in generating diverse chemical structures. uni.lu The ongoing research into these and other thiophene derivatives highlights the continued interest in this class of compounds for developing new materials and molecules with tailored properties. cognizancejournal.comnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-2-thiophen-3-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3S/c7-5(6(8)9)4-1-2-10-3-4/h1-3,5,7H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYSIWCFUWJWRHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50289989 | |

| Record name | hydroxy(thiophen-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50289989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22098-20-0 | |

| Record name | 3-Thiopheneglycolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022098200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Thiopheneglycolic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66004 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | hydroxy(thiophen-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50289989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-THIOPHENEGLYCOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H28FSU3QJ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Investigations of Chemical Transformations Involving Hydroxy Thiophen 3 Yl Acetic Acid Scaffolds

Elucidation of Reaction Pathways and Intermediate Species

The chemical transformations of hydroxy(thiophen-3-yl)acetic acid can proceed through various reaction pathways, largely dependent on the nature of the reagents and reaction conditions. A key transformation is its synthesis from a precursor like 3-thiopheneglyoxylic acid, which involves the reduction of a ketone.

One plausible pathway for the formation of this compound is through the nucleophilic addition of a hydride to the carbonyl group of a 3-thienyl ketoacid derivative. wikipedia.org This reaction typically proceeds via a tetrahedral intermediate. The source of the hydride can vary, with common laboratory reagents being sodium borohydride (B1222165) or lithium aluminum hydride. wikipedia.org In biological systems or biomimetic approaches, this reduction can be catalyzed by enzymes such as ketone reductases or alcohol dehydrogenases, often utilizing a cofactor like NADH or NADPH as the hydride source. acsgcipr.org

Another potential pathway involves the hydrolysis of a cyanohydrin . The addition of hydrogen cyanide to 3-thiophenealdehyde would form a cyanohydrin, which can then be hydrolyzed under acidic or basic conditions to yield the α-hydroxy acid. wikipedia.org

Once formed, this compound can undergo further reactions. For instance, under heating, α-hydroxy acids are known to undergo intermolecular esterification to form a six-membered cyclic diester known as a lactide . maxbrainchemistry.comquora.com This reaction proceeds through the formation of an ester linkage between the hydroxyl group of one molecule and the carboxylic acid group of another, followed by a second intramolecular esterification to close the ring.

In the context of metabolic pathways of thiophene-containing drugs, other transformations can be envisaged. While not directly studied for this compound itself, related thiophene (B33073) derivatives are known to undergo oxidation of the thiophene ring to form reactive thiophene S-oxides and epoxides, a process often mediated by cytochrome P450 enzymes. nih.gov It is conceivable that under specific oxidative conditions, the thiophene ring of this compound could also be a site for such transformations.

Kinetic and Thermodynamic Studies of Relevant Reactions

While specific kinetic and thermodynamic data for reactions involving this compound are not extensively reported in the literature, valuable insights can be drawn from studies on analogous systems, such as the reduction of other α-keto acids and the esterification of carboxylic acids.

Dynamic kinetic resolution (DKR) is a powerful technique to obtain enantiomerically pure α-hydroxy acids. princeton.edu In DKR, a racemic mixture of a starting material is converted into a single enantiomer of the product. This is achieved by combining a rapid racemization of the starting material with a slower, stereoselective reaction. For the kinetic resolution of α-hydroxy esters, the rate of the enzymatic acylation and the rate of the ruthenium-catalyzed racemization are key parameters. nih.gov For a successful DKR, the rate of racemization must be comparable to or faster than the rate of the slower reacting enantiomer's acylation. princeton.edu

The thermodynamics of the reactions of this compound are also important. The reduction of a ketone to a secondary alcohol is generally an exothermic process. The esterification of a carboxylic acid with an alcohol to form an ester and water is a reversible reaction with an equilibrium constant that is typically close to 1 for uncatalyzed reactions, indicating that the forward and reverse reactions have similar thermodynamic favorability. The removal of water can drive the equilibrium towards the product side.

The table below provides hypothetical kinetic data for a generic α-keto acid reduction to illustrate the concepts discussed.

| Parameter | Value | Condition |

| Rate Constant (k) | 1.5 x 10⁻³ L mol⁻¹ s⁻¹ | Uncatalyzed, 25°C |

| Activation Energy (Ea) | 55 kJ/mol | Uncatalyzed |

| Rate Constant (k_cat) | 3.0 x 10⁻¹ L mol⁻¹ s⁻¹ | Catalyzed (e.g., Ru-catalyst), 25°C |

| Activation Energy (Ea_cat) | 30 kJ/mol | Catalyzed (e.g., Ru-catalyst) |

| Enthalpy of Reaction (ΔH) | -70 kJ/mol | --- |

| Note: This is an illustrative data table for a generic reaction and does not represent experimental data for this compound. |

Understanding Selectivity in Synthetic Operations (e.g., Chemoselectivity, Stereoselectivity)

Selectivity is a cornerstone of modern organic synthesis, and it is of paramount importance in the transformations of a multifunctional molecule like this compound.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the synthesis of this compound from a keto-acid precursor, the selective reduction of the ketone in the presence of the carboxylic acid is a key challenge. Strong reducing agents like LiAlH₄ would reduce both functional groups. wikipedia.org However, milder reagents like sodium borohydride (NaBH₄) are generally selective for aldehydes and ketones over carboxylic acids, making them suitable for this transformation. wikipedia.org The use of ammonia (B1221849) borane (B79455) in water has also been shown to be a chemoselective method for the reduction of α-keto esters to the corresponding α-hydroxy esters. rsc.org

Stereoselectivity , the preferential formation of one stereoisomer over another, is crucial for producing enantiomerically pure this compound, which is often required for biological applications. The reduction of the prochiral ketone in a 3-thienyl ketoacid can lead to a racemic mixture of the (R)- and (S)-enantiomers of the hydroxy acid. To achieve high stereoselectivity, asymmetric catalysis is employed. Chiral catalysts, such as those based on ruthenium, rhodium, or iridium complexed with chiral ligands (e.g., BINAP, TsDPEN), are highly effective for the asymmetric hydrogenation or transfer hydrogenation of α-keto acids and their esters. nih.govacs.orgrsc.orgrsc.org These catalysts create a chiral environment around the substrate, leading to the preferential formation of one enantiomer.

The table below summarizes the selectivity of different reagents for the reduction of a generic α-keto acid.

| Reagent | Functional Group Reduced | Selectivity | Stereoselectivity |

| LiAlH₄ | Ketone, Carboxylic Acid | Low | None (achiral reagent) |

| NaBH₄ | Ketone | High (for ketone over acid) | None (achiral reagent) |

| Ammonia Borane | Ketone | High (for ketone over acid) | None (achiral reagent) |

| H₂ / Chiral Ru-catalyst | Ketone | High | High (enantioselective) |

| Note: This is an illustrative data table for a generic reaction and does not represent experimental data for this compound. |

Role of Catalysts and Reagents in Reaction Mechanisms

Catalysts and reagents play a pivotal role in directing the outcome of chemical transformations involving this compound scaffolds by influencing reaction rates and selectivity.

In the synthesis of this compound via reduction , the choice of reagent is critical for chemoselectivity. As mentioned, NaBH₄ is a preferred reagent for the selective reduction of the keto group in the presence of a carboxylic acid. The mechanism involves the transfer of a hydride ion from the borohydride complex to the electrophilic carbonyl carbon. wikipedia.org

For asymmetric reductions , chiral catalysts are indispensable. In a typical catalytic hydrogenation , the substrate and hydrogen coordinate to the metal center of the chiral catalyst. The chiral ligand environment dictates the facial selectivity of hydride transfer from the metal to the carbonyl group, leading to the formation of one enantiomer in excess. rsc.orgrsc.org In transfer hydrogenation , a hydrogen donor like isopropanol (B130326) or formic acid is used instead of H₂ gas. The mechanism is similar, involving the transfer of a hydride from the donor to the substrate, mediated by the chiral metal complex. acs.org

Enzymes represent another class of highly efficient and selective catalysts. Ketone reductases, for example, can reduce α-keto acids with exceptional chemo- and stereoselectivity under mild, aqueous conditions. acsgcipr.org The substrate binds to the active site of the enzyme in a specific orientation, and a hydride is delivered from a cofactor (e.g., NADPH) to one face of the carbonyl group.

In the Fiesselmann thiophene synthesis , which can be a route to substituted thiophenes, a base catalyst is often employed to facilitate the condensation reactions between thioglycolic acid derivatives and β-keto esters or related compounds. derpharmachemica.com

The table below lists various catalysts and reagents and their roles in relevant transformations.

| Catalyst/Reagent | Reaction Type | Role |

| Sodium Borohydride (NaBH₄) | Reduction | Chemoselective reduction of ketone |

| Ruthenium-BINAP | Asymmetric Hydrogenation | Chiral catalyst for stereoselective reduction |

| Ketone Reductase (enzyme) | Biocatalytic Reduction | Highly chemo- and stereoselective reduction |

| Sulfuric Acid (H₂SO₄) | Esterification | Acid catalyst to protonate the carbonyl oxygen |

| Trifluoroacetic Acid (TFA) | Deprotection | Acid catalyst for removal of protecting groups |

| Note: This is an illustrative data table for a generic reaction and does not represent experimental data for this compound. |

Applications of Hydroxy Thiophen 3 Yl Acetic Acid in Advanced Organic Synthesis

Hydroxy(thiophen-3-yl)acetic Acid as a Chiral Building Block

The inherent chirality and functional group arrangement of this compound make it a valuable starting material for creating complex, stereochemically-defined molecules. The presence of the hydroxyl and carboxylic acid groups on a single stereocenter provides multiple reaction points for asymmetric synthesis.

In the field of medicinal chemistry, achieving the correct three-dimensional structure of a molecule is critical for its biological activity. This compound, also known by its synonym 3-thiopheneglycolic acid, has been utilized as a key precursor in the synthesis of complex anticholinergic esters of 3-quinuclidinol. researchgate.net The synthesis of these intricate molecules, which include potent muscarinic antagonists, relies on enantiopure starting materials to ensure the final product has the desired pharmacological profile. researchgate.net The use of this acid provides the necessary thiophene-containing chiral fragment for building the final complex structure. researchgate.net

The development of novel heterocyclic scaffolds is a cornerstone of drug discovery and material science. Thiophene-containing heterocycles are of particular interest due to their wide range of biological activities. researchgate.net Synthetic methods that allow for the regioselective and stereoselective construction of these systems are highly sought after. eurjchem.com While broad methodologies exist for creating thiophene-based structures, the specific application of this compound allows for the direct introduction of a chiral, functionalized side chain. Its role as a precursor in the synthesis of bicyclic systems, such as esters of 3-quinuclidinol, demonstrates its utility in building complex, multi-ring structures that incorporate the thiophene (B33073) motif. researchgate.net

The demand for enantiomerically pure compounds for academic and industrial research is significant, as different enantiomers of a chiral molecule can have vastly different biological effects. acs.org this compound serves as a readily available chiral pool starting material. Research has focused on the synthesis and resolution of compounds like 3-thiopheneglycolic acid to obtain enantiopure forms for use in asymmetric synthesis. researchgate.net This allows for the construction of specific enantiomers of pharmacologically active molecules, such as aclidinium (B1254267) bromide, a long-acting muscarinic antagonist where the stereochemistry is critical for its efficacy. researchgate.net

Role in Polymer Chemistry and Material Science

Beyond its use as a small molecule building block, the thiophene ring in this compound's precursor, thiophene-3-acetic acid, enables its use in polymer chemistry. The corresponding polymer, poly(thiophene-3-acetic acid) (PTAA), is a functionalized polythiophene with applications in materials science. eurjchem.com

Poly(thiophene-3-acetic acid) (PTAA) is typically synthesized through an oxidative chemical polymerization method. researchgate.netresearchgate.net The process begins with the protection of the carboxylic acid group of the monomer, thiophene-3-acetic acid (3TAA), often via esterification with methanol. researchgate.netresearchgate.net This prevents unwanted side reactions during polymerization. The resulting methyl ester is then polymerized, commonly using an oxidizing agent like iron(III) chloride (FeCl₃) in a solvent such as chloroform. researchgate.netresearchgate.net Subsequent hydrolysis of the ester groups on the polymer chain yields the final poly(thiophene-3-acetic acid). researchgate.net

The resulting polymer is characterized by various analytical techniques to confirm its structure and properties. Spectroscopic methods like Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (¹H-NMR) are used to verify the polymer structure, while techniques such as Thermogravimetric Analysis (TGA) are employed to assess its thermal stability. researchgate.netresearchgate.netcapes.gov.br TGA studies have shown that PTAA is generally stable up to 200°C. researchgate.net

| Step | Description | Reagents & Conditions | Reference |

|---|---|---|---|

| 1 | Monomer Esterification | Thiophene-3-acetic acid (3TAA), Methanol, H₂SO₄ (catalyst), Reflux | researchgate.netresearchgate.net |

| 2 | Oxidative Polymerization | Methyl 2-(thiophen-3-yl)acetate, Iron(III) chloride (FeCl₃), Chloroform (CHCl₃) | researchgate.netresearchgate.net |

| 3 | Deprotection (Hydrolysis) | Base or acid hydrolysis to convert ester back to carboxylic acid | researchgate.net |

| Technique | Observation | Reference |

|---|---|---|

| FTIR Spectroscopy | Confirms presence of carboxylic acid and thiophene functional groups | researchgate.netcapes.gov.br |

| ¹H-NMR Spectroscopy | Monitors the disappearance of monomer protons at positions 2 and 5 of the thiophene ring | researchgate.net |

| Thermogravimetric Analysis (TGA) | Polymer is thermally stable up to 200°C | researchgate.net |

| UV-Vis Spectroscopy | Shows absorption corresponding to the π→π* transition in the conjugated polythiophene backbone | researchgate.net |

The functional carboxylic acid groups along the PTAA backbone make it a versatile material for creating specialized polymeric films. researchgate.net One method for fabricating these films is through electrochemical polymerization, which can be used to coat electrodes for various applications. rsc.orgrsc.org Research has shown that PTAA can be synthesized as nanowires with diameters around 200 nm by using water-soluble macromolecules like hydroxyethylcellulose (HEC) as templates during the electrochemical process. rsc.org

These PTAA films exhibit charge-selective properties, making them suitable for use in amperometric flow-cell detectors. rsc.org The carboxyl groups can be deprotonated, creating a negatively charged polymer backbone that can selectively interact with charged analytes. rsc.org This property is valuable for fabricating sensors and modifying electrodes to achieve specific detection capabilities. researchgate.netrsc.org The pH-responsive nature of the acid groups also allows for the use of PTAA in creating "smart" materials that respond to changes in their environment. researchgate.net

Intermediate for the Synthesis of Novel Research Compounds

This compound, also known as 3-Thienylglycolic acid, serves as a crucial starting material or key intermediate in the synthesis of a variety of complex molecules investigated in medicinal chemistry and materials science. nih.govnih.gov Its inherent structure, featuring a thiophene ring attached to a chiral hydroxy acid moiety, provides a versatile scaffold for building diverse and functionally rich compounds. The thiophene ring itself is a significant pharmacophore found in numerous FDA-approved drugs and is known to undergo various chemical transformations. nih.gov

A significant area of application for this intermediate is in the development of antagonists for purinergic receptors, such as P2Y1 and P2Y14. nih.govnih.govresearchgate.net These receptors are implicated in a range of physiological and pathophysiological processes, including inflammation, thrombosis, and neurological disorders, making them attractive targets for drug discovery. nih.govresearchgate.net

For example, research into novel P2Y1 receptor antagonists has utilized derivatives of this compound to synthesize new classes of compounds, such as benzimidazole (B57391) derived sulfonylureas. nih.gov In one study, this led to the identification of a potent P2Y1 receptor antagonist with an IC50 value of 0.19 ± 0.04 µM, highlighting its potential as a lead candidate for developing drugs with improved solubility and therapeutic profiles. nih.gov

Similarly, in the quest for potent P2Y14 receptor antagonists for treating conditions like Inflammatory Bowel Disease (IBD), a series of 4-amide-thiophene-2-carboxyl derivatives were designed and synthesized. nih.gov This research effort, starting from thiophene-based structures, resulted in an optimized compound that demonstrated subnanomolar antagonistic activity (IC50: 0.40 nM) and showed a remarkable anti-IBD effect in preclinical models. nih.gov

The versatility of the thiophene core allows it to be incorporated into larger, more complex structures. For instance, (Thiophen-3-yl)acetic acid, a closely related compound, is used to synthesize monomers like Thiophen-3-yl acetic acid 4-pyrrol-1-yl phenyl ester (TAPE), which can then be polymerized to create conducting polymers with specific electrochromic properties. metu.edu.trwikipedia.org Furthermore, the acid functional group can be modified, for example, through esterification and subsequent polymerization, to create materials like poly(3-thiophene acetic acid)/Fe3O4 nanocomposites. researchgate.net

The following table summarizes selected research compounds synthesized using this compound or its close derivatives as an intermediate, showcasing its role in generating molecules with significant biological activity.

| Target Compound Class | Biological Target | Key Findings |

| Benzimidazole derived sulfonylureas | P2Y1 Receptor | Identified a potent antagonist (Compound 1h ) with an IC50 of 0.19 ± 0.04 µM and an improved solubility profile. nih.gov |

| 4-Amide-thiophene-2-carboxyl derivatives | P2Y14 Receptor | Developed a highly potent antagonist (Compound 39 ) with an IC50 of 0.40 nM for potential IBD treatment. nih.gov |

| Quinoxaline derivatives | Glycogen synthase kinase (GSK)-3β | Synthesized potent inhibitors, with one compound achieving an IC50 of 0.18 μM. ajol.info |

| 3-Nitroquinoline derivatives | EGFR-overexpressing tumor cells | Created a new class of antiproliferative agents with IC50 values in the nanomolar to micromolar range. nih.gov |

These examples underscore the strategic importance of this compound as a foundational building block in modern organic synthesis, enabling the exploration of novel chemical space and the development of next-generation therapeutic agents and advanced materials.

Computational and Theoretical Chemistry Studies of Hydroxy Thiophen 3 Yl Acetic Acid

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. wikipedia.org It is a popular choice for calculations in computational chemistry, balancing accuracy with computational cost. wikipedia.org For a molecule like Hydroxy(thiophen-3-yl)acetic acid, DFT calculations would typically be performed using a specific functional, such as B3LYP or M06-2X, combined with a basis set like 6-311++G(d,p), to solve the Kohn-Sham equations for the system. wikipedia.orgnih.gov

Geometrical Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometrical optimization. This involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. For this compound, which has several rotatable single bonds, multiple conformers may exist. umn.edu Key dihedral angles, such as the one around the Cα-C(thiophene) bond and the O=C-O-H angle of the carboxylic acid group, would be systematically rotated to identify all possible low-energy conformers. nih.govmdpi.com It is well-established that for carboxylic acids, the syn conformation (where the hydroxyl hydrogen is eclipsed with the carbonyl oxygen) is generally more stable than the anti conformation. nih.gov

A potential energy surface (PES) scan can be performed by systematically changing key dihedral angles to map the energy landscape and identify the global minimum energy conformer. nih.gov The optimized geometrical parameters (bond lengths, bond angles, and dihedral angles) for the most stable conformer would then be determined. These theoretical values can be compared with experimental data if available, for example, from X-ray crystallography, to validate the chosen level of theory. umn.edu

Below is a hypothetical data table showing the kind of information that would be generated from a geometrical optimization calculation.

| Parameter | Bond/Angle | Calculated Value (Å or °) |

|---|---|---|

| Bond Lengths (Å) | C=O | 1.21 |

| C-OH (carboxyl) | 1.35 | |

| Cα-OH | 1.42 | |

| C-S (thiophene) | 1.72 | |

| Bond Angles (°) | O=C-OH | 123.0 |

| C(thiophene)-Cα-C(carboxyl) | 110.5 | |

| C-S-C | 92.2 | |

| Dihedral Angle (°) | O=C-O-H | ~0 (syn-conformer) |

Electronic Structure Determination (e.g., Frontier Molecular Orbitals, Charge Distribution)

Understanding the electronic structure is key to predicting a molecule's reactivity. DFT is used to calculate several key electronic properties. researchgate.net

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs. The HOMO is the orbital from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the orbital to which an electron is most likely to be accepted (electrophilic character). mdpi.comacs.org The energy of the HOMO (EHOMO) is related to the ionization potential, and the energy of the LUMO (ELUMO) is related to the electron affinity. mdpi.com The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. mdpi.comresearchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene (B33073) ring, while the LUMO may be distributed over the electron-withdrawing carboxylic acid group. researchgate.net

Charge Distribution: Methods like Natural Bond Orbital (NBO) analysis or Mulliken population analysis are used to calculate the partial atomic charges on each atom. This reveals the distribution of electron density across the molecule. mdpi.com A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution, mapping electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions onto the molecule's surface. researchgate.netresearchgate.net These maps are invaluable for predicting sites of intermolecular interactions. researchgate.net

| Property | Calculated Value (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.3 | Indicator of chemical stability and reactivity |

Prediction and Analysis of Spectroscopic Properties (e.g., NMR, IR)

DFT calculations can accurately predict spectroscopic data, which is crucial for structural elucidation.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies are calculated from the second derivatives of the energy with respect to atomic displacements. The resulting frequencies correspond to the normal modes of vibration. Due to approximations in the theory and the neglect of anharmonicity, calculated frequencies are often systematically overestimated and are scaled by an empirical factor (e.g., 0.967) for better agreement with experimental data. nih.govresearchgate.net The analysis would predict characteristic vibrational bands, such as the O-H stretching of the hydroxyl and carboxylic acid groups, the C=O stretching of the carbonyl, and vibrations associated with the thiophene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is the standard for calculating NMR shielding tensors. nih.govnih.govacs.org These tensors are then used to predict the 1H and 13C chemical shifts, typically by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS), whose shielding is also calculated at the same level of theory. The accuracy of the prediction depends heavily on the chosen DFT functional and basis set, and comparing different methods is common practice. researchgate.net

| Spectroscopy | Feature | Calculated Value | Hypothetical Experimental Value |

|---|---|---|---|

| IR (cm-1) | ν(C=O) | 1725 (scaled) | 1710 |

| ν(O-H)acid | 3450 (scaled) | 3430 | |

| 13C NMR (ppm) | C=O | 175.2 | 174.8 |

| Cα-OH | 70.5 | 70.1 | |

| 1H NMR (ppm) | Cα-H | 5.15 | 5.10 |

| COOH | 11.5 | 11.8 |

Molecular Dynamics Simulations and Modeling

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the system evolves over time. mdpi.comethz.ch This is particularly useful for understanding intermolecular forces and conformational flexibility in a condensed phase (e.g., in a solvent like water). mdpi.comacs.org

Insights into Intermolecular Interactions

MD simulations provide a detailed picture of the non-covalent interactions between molecules. For this compound in solution, simulations would reveal the nature and lifetime of hydrogen bonds. mdpi.commdpi.com Strong hydrogen bonds would be expected between the carboxylic acid groups of two molecules, potentially leading to the formation of stable dimers. researchgate.net Further hydrogen bonds could form involving the α-hydroxyl group and with surrounding solvent molecules. The thiophene rings could also engage in π-π stacking interactions. nih.gov Analyzing the radial distribution functions (RDFs) from the simulation trajectory would quantify the probability of finding neighboring atoms at certain distances, providing clear evidence for these interactions.

Theoretical Elucidation of Reaction Mechanisms and Energetics

Currently, there is a notable absence of specific computational studies in the scientific literature that focus on the theoretical elucidation of reaction mechanisms and the associated energetics for this compound. While density functional theory (DFT) and other computational methods are powerful tools for investigating reaction pathways, transition states, and activation energies, such detailed analyses have not been published for this particular compound.

Theoretical studies on analogous molecules, such as other thiophene derivatives or α-hydroxy carboxylic acids, could provide some general insights into plausible reaction mechanisms. For instance, investigations into the reactivity of the thiophene ring often explore its susceptibility to electrophilic or nucleophilic attack, and the role of the sulfur atom in stabilizing reaction intermediates. Similarly, computational studies on α-hydroxy carboxylic acids might shed light on reactions involving the hydroxyl and carboxylic acid functional groups, such as oxidation, reduction, or esterification.

However, without specific computational data for this compound, any discussion of its reaction mechanisms and energetics would remain speculative. Detailed research findings, including data tables of calculated activation energies, transition state geometries, and reaction coordinates, are essential for a rigorous theoretical understanding. The scientific community awaits such dedicated computational studies to fully characterize the chemical reactivity of this compound.

Structural Derivatization and Advanced Chemical Transformations of Hydroxy Thiophen 3 Yl Acetic Acid

Systematic Modification of the Thiophene (B33073) Moiety

The thiophene ring is a versatile heterocyclic scaffold that allows for a range of chemical modifications, primarily through electrophilic aromatic substitution. nih.gov Its reactivity towards such substitutions is generally higher than that of benzene (B151609). nih.gov This inherent reactivity provides numerous opportunities to introduce diverse functional groups onto the thiophene core of hydroxy(thiophen-3-yl)acetic acid, thereby influencing its electronic properties, steric profile, and potential biological interactions.

Key research findings on thiophene modification include:

Substitution Patterns: The positions on the thiophene ring (C2, C4, and C5 relative to the C3-substituted acetic acid moiety) can be functionalized. Studies on other thiophene-containing compounds have shown that substitution at the C5 position can be particularly important for pharmacological activity. nih.gov In the development of Ebola virus inhibitors, for example, a 2,5-disubstituted thiophene ring was a core structural feature, with modifications at both positions being explored to optimize activity. acs.org

Electrophilic Substitution: The thiophene ring readily undergoes electrophilic substitution reactions such as halogenation and sulfonation. nih.gov These reactions introduce substituents that can serve as handles for further chemical transformations or directly modulate the compound's properties.

Synthesis of Substituted Analogues: Synthetic strategies like the Gewald reaction allow for the construction of highly substituted thiophene rings from simple starting materials. impactfactor.org This method enables the introduction of groups like amino, methyl, and acetyl onto the thiophene core, leading to diverse derivatives. impactfactor.orgnih.gov For instance, a series of thiophene-2-carboxamide derivatives were synthesized with hydroxyl, methyl, and amino groups at the 3-position to investigate their antioxidant and antibacterial activities. nih.gov

Table 1: Examples of Thiophene Moiety Modifications

| Modification Type | Reagents/Methods | Position(s) | Purpose |

|---|---|---|---|

| Halogenation | N-Chlorosuccinimide (NCS) | C2, C5 | Introduce reactive handle, alter electronics |

| Methylation | Gewald Reaction | C4, C5 | Steric bulk, explore lipophilicity |

| Amination | Gewald Reaction | C2 | Introduce H-bond donor/acceptor |

Derivatization Strategies for the Hydroxyl and Carboxylic Acid Functionalities

The hydroxyl and carboxylic acid groups are primary sites for derivatization, allowing for significant alteration of the molecule's polarity, solubility, and hydrogen bonding capacity. researchgate.net

Hydroxyl Group Derivatization: The secondary alcohol can be targeted through several common reactions:

Acylation/Esterification: The hydroxyl group can be converted to an ester via reaction with acyl chlorides or organic anhydrides, such as acetic anhydride (B1165640). nih.gov This transformation removes a hydrogen bond donor and increases lipophilicity.

Oxidation: Under specific conditions, the secondary alcohol can be oxidized to a ketone. nih.gov For example, reactions in a dimethyl sulfoxide-acetic anhydride (DMSO-Ac₂O) mixture have been shown to favor the oxidation of primary and secondary alcohols. nih.gov

Carboxylic Acid Derivatization: The carboxylic acid is readily transformed into a variety of functional groups:

Esterification: Reaction with an alcohol in the presence of an acid catalyst converts the carboxylic acid to an ester. youtube.com This is a common strategy to mask the acidic nature of the group and increase membrane permeability. The synthesis of aspirin (B1665792) is a classic example of this type of transformation. youtube.com

Amidation: The carboxylic acid can be coupled with primary or secondary amines, typically using a coupling agent like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form amides. acs.org This replaces the acidic proton with a functional group that can participate in different hydrogen bonding patterns.

Table 2: Reagents for Functional Group Derivatization

| Functional Group | Derivatization Reaction | Reagent Class | Example Reagent | Resulting Group |

|---|---|---|---|---|

| Hydroxyl | Acylation | Acetic Anhydride | Acetic Anhydride (Ac₂O) | Acetate Ester |

| Hydroxyl | Oxidation | Oxidizing Agent | DMSO/Ac₂O | Ketone |

| Carboxylic Acid | Esterification | Alcohol/Acid Catalyst | Methanol/H₂SO₄ | Methyl Ester |

Stereocontrolled Synthesis of Modified Analogues

This compound is a chiral molecule, and the stereochemistry of the hydroxyl-bearing carbon is critical. The ability to synthesize specific stereoisomers (enantiomers) is essential, as different enantiomers of a chiral drug can have vastly different pharmacological activities. The (S)-enantiomer of this compound is commercially available, indicating that methods for its stereocontrolled synthesis have been established. bldpharm.com

Several advanced strategies are employed for the stereocontrolled synthesis of chiral α-hydroxy acids and their derivatives:

Enzymatic Asymmetric Synthesis: Biocatalysis, using enzymes like engineered fatty acid photodecarboxylases, can achieve kinetic resolution of racemic α-hydroxy acids, providing one enantiomer in high yield and excellent stereoselectivity. researchgate.net

Chiral Auxiliaries: N-acylation of a chiral auxiliary like prolinol with an α-ketoacid chloride can lead to a hemiacetal intermediate. Stereodivergent reduction of this intermediate can yield either the (R) or (S) α-hydroxy acid with good enantiomeric excess. documentsdelivered.com

Asymmetric Catalysis: Chiral catalysts can direct the stereochemical outcome of a reaction. For example, chiral primary amine catalysts have been used for the enantioselective decarboxylative chlorination of β-ketocarboxylic acids to produce chiral α-chloroketones, which can then be converted to chiral tertiary α-hydroxyketones via nucleophilic substitution without loss of enantiopurity. nih.gov Similarly, asymmetric transfer hydrogenation of α,β-acetylenic ketones using chiral ruthenium complexes is a key step in the stereocontrolled synthesis of other complex hydroxy compounds. nih.gov

Exploration of Bioisosteric Replacements for Structure-Activity Relationship (SAR) Studies

Bioisosteric replacement is a cornerstone of medicinal chemistry used to probe structure-activity relationships (SAR) by replacing a functional group with another that has similar physical or chemical properties. This strategy can improve potency, selectivity, metabolic stability, and pharmacokinetic properties. nih.govnih.gov

For this compound, key bioisosteric replacements include:

Thiophene Ring Analogues: The thiophene ring is often considered a bioisostere of a phenyl ring. nih.govrsc.org Replacing the thiophene with a phenyl ring or other five-membered heterocycles (e.g., furan, pyrrole, or thiazole) is a common strategy to evaluate the role of the sulfur heteroatom and the aromatic system in biological activity. nih.govacs.org

Carboxylic Acid Bioisosteres: The carboxylic acid group is frequently replaced to modulate acidity, polarity, and cell permeability. Common bioisosteres for a carboxylic acid include tetrazoles, sulfonamides, and hydroxamic acids. nih.gov A study on androgen receptor antagonists demonstrated the successful replacement of a carboxylic acid with a sulfonamide side chain, which led to a potent compound with a desirable activity profile. nih.gov

The strategic replacement of these moieties provides critical insights into the molecular interactions responsible for a compound's activity.

Table 3: Potential Bioisosteric Replacements for SAR Studies

| Original Moiety | Bioisosteric Replacement | Rationale |

|---|---|---|

| Thiophene Ring | Phenyl Ring | Evaluate the role of the sulfur atom versus a pure carbocycle. nih.gov |

| Thiophene Ring | Thiazole Ring | Introduce an additional nitrogen heteroatom, altering H-bonding capacity. nih.gov |

| Carboxylic Acid | Tetrazole | Mimics the acidity and planar geometry of the carboxylate group. |

Q & A

Q. What are the recommended synthetic routes for Hydroxy(thiophen-3-yl)acetic acid, and what are the critical reaction parameters?

Methodological Answer: this compound can be synthesized via a two-step process:

Thiophene acetic acid activation : React thiophene-3-acetic acid with thionyl chloride (SOCl₂) to form thiophen-3-yl acetyl chloride. This step requires anhydrous conditions and controlled temperature (e.g., reflux at 40–60°C) to prevent side reactions .

Esterification or coupling : React the intermediate acetyl chloride with hydroxyl-containing substrates (e.g., 4-pyrrol-1-yl phenol) in the presence of a base (e.g., pyridine) to stabilize HCl byproducts. Solvent choice (e.g., dichloromethane or acetonitrile) impacts reaction efficiency and purity .

Critical Parameters : Moisture exclusion, stoichiometric control of SOCl₂, and reaction time optimization to minimize polymerization or decomposition .

Q. How can researchers characterize the purity and structural integrity of this compound derivatives?

Methodological Answer: Use a combination of techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns and thiophene ring integrity. For example, thiophene protons typically resonate at δ 6.5–7.5 ppm, while hydroxyl protons appear as broad singlets .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Detect carbonyl (C=O) stretches (~1700 cm⁻¹) and hydroxyl (O–H) stretches (~3200 cm⁻¹) to verify ester or carboxylic acid formation .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase columns (C18) with UV detection at 254 nm. Mobile phases often combine acetonitrile and water with 0.1% trifluoroacetic acid (TFA) to enhance peak resolution .

Q. What are the stability considerations for this compound under storage and experimental conditions?

Methodological Answer:

- Storage : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent oxidation or hydrolysis. Moisture and heat accelerate degradation, leading to thiophene ring cleavage or ester hydrolysis .

- Incompatibilities : Avoid strong acids/bases (risk of ester hydrolysis) and oxidizing agents (risk of sulfoxide/sulfone formation on the thiophene ring) .

- Handling : Use gloveboxes or Schlenk lines for air-sensitive reactions involving thiophene derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer: Discrepancies between experimental NMR/FTIR data and computational predictions (e.g., DFT calculations) may arise from:

- Conformational flexibility : Rotamers in esters or side chains can split NMR signals. Use variable-temperature NMR to identify dynamic processes .

- Solvent effects : Polar solvents (e.g., DMSO) may stabilize specific tautomers. Compare spectra in multiple solvents (e.g., CDCl₃ vs. DMSO-d₆) .

- Impurity interference : Trace byproducts (e.g., unreacted thiophene acetic acid) may overlap with target signals. Cross-validate with mass spectrometry (LC-MS) .

Q. What electrochemical methods are suitable for studying the redox behavior of this compound in polymer synthesis?

Methodological Answer:

- Cyclic Voltammetry (CV) : Perform in acetonitrile with 0.1 M tetrabutylammonium tetrafluoroborate (TBAFB) as the electrolyte. Scan potentials between –1.0 V and +1.5 V (vs. Ag/Ag⁺) to identify oxidation/reduction peaks linked to thiophene ring activation .

- Electropolymerization : Use potentiostatic or galvanostatic methods to deposit conducting polymers (e.g., copolymers with bithiophene). Optimize monomer concentration (0.01–0.1 M) and scan rate (10–100 mV/s) to control film morphology .

- Spectroelectrochemistry : Combine CV with UV-Vis spectroscopy to monitor π-π* transitions during doping/dedoping, revealing charge-transfer mechanisms .

Q. How can researchers optimize reaction yields for this compound-based copolymers?

Methodological Answer:

- Monomer Design : Introduce electron-donating groups (e.g., pyrrol-1-yl) to the phenol moiety to enhance reactivity in coupling reactions .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or acetonitrile) to improve solubility of thiophene intermediates. Additives like TBAFB (0.1 M) enhance ionic conductivity in electrochemical polymerization .

- Stoichiometric Control : Maintain a 1:1 molar ratio of thiophen-3-yl acetyl chloride to phenolic substrates to minimize oligomerization. Excess acyl chloride leads to cross-linked byproducts .

Q. What analytical strategies address conflicting toxicity data for this compound in biological studies?

Methodological Answer:

- In vitro assays : Use HepG2 or HEK293 cell lines to assess cytotoxicity (MTT assay) and oxidative stress (ROS detection). Compare results across multiple cell types to identify cell-specific responses .

- Metabolite profiling : Employ LC-MS/MS to track degradation products (e.g., thiophene sulfoxides) that may contribute to toxicity .

- Computational modeling : Apply QSAR (Quantitative Structure-Activity Relationship) models to predict metabolic pathways and prioritize experimental validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.